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Efficacy of Neratinib in Key Subgroups

The table below summarizes the quantitative efficacy data from the primary clinical trials discussed in the

search results.

Cancer Type / . . Key Efficacy Outcome in
Trial / Study Treatment Regimen .
Subgroup Endpoints Subgroup
HER2+ mBC NALA Neratinib + Median OS 23.8 months
(Asian) [1] (Phase llI) Capecitabine (N+C)
Median PFS 7.0 months
Duration of 11.1 months
Response
Time to CNS 27.9% cumulative
Intervention* incidence
HER2+ mBC NALA Lapatinib + Median OS 18.7 months
(Asian) [1] (Phase llI) Capecitabine (L+C)
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Cancer Type /

Trial / Study Treatment Regimen

Subgroup

EGFR Exon 18-
mut NSCLC [2]

SUMMIT
(Phase II)

Neratinib
(monotherapy)

Key Efficacy
Endpoints

Median PFS

Duration of
Response

Time to CNS
Intervention*

Objective Response
Rate (ORR)

Median PFS

ORR in G719X
mutations

*Cumulative incidence of intervention for symptomatic CNS disease at 12 months.

Detailed Experimental Protocols

Outcome in
Subgroup

5.4 months

4.2 months

33.8% cumulative

incidence

32.3% (10/31 pts)

5.75 months

6 of 25 pts had PR
>10 months

For researchers to critically evaluate these findings, here are the methodologies from the key trials.

NALA Trial (Phase lll) - Subgroup Analysis on Asian Population

[1]

¢ Objective: To compare the efficacy and safety of N+C versus L+C in HER2-positive metastatic breast

cancer patients, with a descriptive analysis of the Asian subgroup.
e Patient Population: 202 Asian patients with centrally assessed HER2-positive metastatic breast

cancer who had received two or more prior HER2-directed regimens. Patients with stable,

asymptomatic brain metastases were eligible.
¢ Study Design:

o Randomization: Patients were randomized 1:1 to receive either N+C or L+C.
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o Stratification Factors: Included number of prior HER2 regimens, geographic region (including
"Rest of world"), hormone receptor status, and disease location (visceral vs. non-visceral).
o Treatment Regimens:
= N+C Group: Neratinib (240 mg once daily) + Capecitabine (750 mg/m2 twice daily on
days 1-14 of a 21-day cycle). Mandatory loperamide prophylaxis was used.
= L+C Group: Lapatinib (1250 mg once daily) + Capecitabine (1000 mg/m? twice daily on
days 1-14 of a 21-day cycle).
¢ Endpoints Assessment:
o Co-primary Endpoints: Progression-free survival (PFS) and overall survival (OS), both
centrally assessed.
o Key Secondary Endpoints: Time to intervention for CNS disease, objective response rate
(ORR), duration of response (DoR), and safety.
o Tumor Assessments: Conducted per RECIST v1.1 by blinded independent central review,
performed prior to randomization and at 6-week intervals.

SUMMIT Trial (Phase Il) - EGFR Exon 18-Mutant NSCLC Cohort
[2]

¢ Objective: To report the efficacy and safety of neratinib in patients with EGFR exon 18-mutant non-
small cell lung cancer (NSCLC).
e Patient Population: 31 patients with EGFR exon 18-mutant NSCLC (24 had received prior EGFR
TKI therapy).
¢ Study Design:
o Treatment: Neratinib 240 mg administered orally once daily.
o Supportive Care: Mandatory diarrhea prophylaxis with loperamide.
¢ Endpoints Assessment:
o Primary Endpoint: Objective response rate at 8 weeks (ORRS).
o Other Endpoints: Overall ORR, progression-free survival (PFS), and duration of response.

Neratinib Clinical Development Pathway

The following diagram illustrates the clinical trial context and key findings for the neratinib studies

discussed.
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G\Ieratinib Clinical DevelopmenD

NALA Trial (Phase IIl) SUMMIT Trial (Phase 1)
HER2+ Metastatic Breast Cancer EGFR-mutant Solid Tumors

NSCLC Cohort
EGFR Exon 18 Mutant
(n=31)

Asian Subgroup Analysis
(n=202)

Primary Findings:
 Improved median OS vs L+C
* Reduced CNS intervention

Primary Findings:
* ORR: 32.3%
» Median PFS: 5.75 mo

Click to download full resolution via product page

Interpretation and Research Implications

The available data, while limited in scope for broad subgroup analysis, highlights several key points:

¢ Promising Activity in Specific Genotypes: The efficacy of neratinib in EGFR exon 18-mutant
NSCLC, including in patients pretreated with other TKIs like osimertinib, suggests a potential
therapeutic niche for these uncommon mutations [2].

e Systemic and Intracranial Benefit: In the Asian subgroup of the NALA trial, the combination of N+C
not only showed improved systemic outcomes (OS, PFS) but also a lower cumulative incidence of
intervention for CNS disease compared to L+C. This underscores the potential dual benefit of this
regimen in a population with a known propensity for CNS metastases [1].

¢ Critical Role of Toxicity Management: Diarrhea is a class-effect of TKls and the primary tolerability
challenge with neratinib. The successful management of diarrhea in these trials through mandatory
loperamide prophylaxis or dose escalation was crucial for maintaining treatment intensity and
achieving the reported efficacy [2] [3].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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